molecular formula C13H8FN3OS2 B11370275 2-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11370275
M. Wt: 305.4 g/mol
InChI Key: VQIUXNAYGXFLFT-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the thiadiazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiophene ring: This step involves the incorporation of the thiophene moiety into the thiadiazole ring.

    Attachment of the benzamide group: The final step involves the coupling of the benzamide group to the thiadiazole-thiophene intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in cellular processes.

    Receptor binding: The compound may bind to specific receptors, triggering a cascade of cellular events.

    Pathway modulation: The compound may modulate specific signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

2-fluoro-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can be compared with other similar compounds, such as:

    Fluorinated thiophenes: These compounds also contain a fluorine atom and a thiophene ring, but may have different substituents and properties.

    Thiadiazole derivatives: These compounds contain a thiadiazole ring, but may have different substituents and properties.

    Benzamide derivatives: These compounds contain a benzamide group, but may have different substituents and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C13H8FN3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

2-fluoro-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C13H8FN3OS2/c14-9-5-2-1-4-8(9)12(18)16-13-15-11(17-20-13)10-6-3-7-19-10/h1-7H,(H,15,16,17,18)

InChI Key

VQIUXNAYGXFLFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3)F

Origin of Product

United States

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